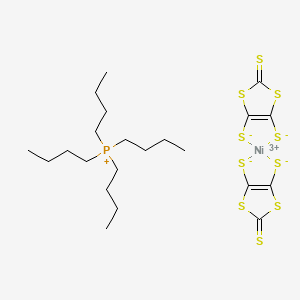

Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex

Beschreibung

Tetrabutylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex is a coordination compound featuring a nickel(III) center coordinated to two 1,3-dithiole-2-thione-4,5-dithiolato (dmit) ligands, with tetrabutylphosphonium as the counterion. The compound is synthesized via ligand exchange reactions, often involving precursors like nickel salts and dmit derivatives in polar solvents such as acetonitrile . Its purity (>98.0%) and stability under ambient conditions make it a candidate for advanced material studies .

Eigenschaften

IUPAC Name |

nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMGEZJKYPAWTM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36NiPS10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

P₄S₁₀-Mediated Sulfurization

A mixture of tetrabromobenzil (or benzoin derivatives) and P₄S₁₀ in dry dioxane is heated at 110°C for 5–6 hours under nitrogen. Excess P₄S₁₀ is removed by filtration, yielding a dithiolene intermediate. For example:

Cross-Coupling via Sodium Methoxide

Alternative methods use sodium methoxide (NaOMe) in methanol to deprotonate thiol precursors. For instance, 3,5-dibromobenzaldehyde reacts with NaOMe and KCN in DMF, followed by extraction with CH₂Cl₂.

Nickel Complexation

The ligand is coordinated to nickel via one of two routes:

Direct Reaction with NiCl₂·6H₂O

An alcoholic solution of NiCl₂·6H₂O is added to the ligand solution, inducing a color change to reddish-brown. Refluxing at 90°C for 2 hours forms the anionic nickel complex:

Reductive Coordination

For neutral complexes, sodium anthracenide reduces Ni(II) to Ni(III) in THF, followed by oxidation. This method is less common but critical for tuning oxidation states.

Cation Exchange to Tetrabutylphosphonium

The anionic nickel complex (e.g., [Ni(dithiolene)₂]⁻) undergoes metathesis with tetrabutylphosphonium bromide (TBPBr) to replace the counterion:

Metathesis Protocol

-

Dissolve the sodium or ammonium nickel dithiolene salt in acetonitrile or THF.

-

Add TBPBr (1.1 equivalents) and stir overnight.

-

Evaporate solvent, wash with petroleum ether, and recrystallize from acetone/methanol.

Purification and Characterization

Column Chromatography

Crude products are purified on silica gel using CS₂ or CH₂Cl₂, separating symmetrical byproducts (e.g., [Ni(dithiolene)₂]) from the target complex.

Recrystallization

Slow evaporation of CS₂ or diffusion with n-hexane yields single crystals suitable for X-ray diffraction.

Analytical Data

Challenges and Optimizations

Low Yields

Yields for nickel dithiolene complexes rarely exceed 55% due to:

Solvent Selection

-

Polar solvents : DMF, DMSO improve ligand solubility but complicate purification.

-

Nonpolar solvents : CS₂ enhances crystallinity but poses toxicity risks.

Scalability and Industrial Relevance

While lab-scale syntheses are established (e.g., 1 g batches), industrial production remains limited. TCI America offers the complex at >98% purity, priced at $159/g , reflecting challenges in scaling air-sensitive reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and electronic properties.

Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.

Substitution: The ligands in the compound can be substituted with other ligands, altering its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-modified complexes .

Wissenschaftliche Forschungsanwendungen

Tetrabutylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex, also known as Tetrabutylphosphonium bis(4,5-dimercapto-1,3-dithiol-2-thionato-S4,S5)niccolate(Ⅲ), is a magnetic charge-transfer salt with the CAS number 105029-70-7 .

Basic Information

Here is some basic information about the compound:

- CAS No. 105029-70-7

- Molecular Formula: C22H40NiPS10

- Molecular Weight: 714.83

- MDL Number: MFCD00191494

- Appearance: It is a solid, usually appearing as a yellow or orange powder, or dark green to dark blue to black powder to crystal .

Applications

Tetrabutylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex is used as a magnetic charge-transfer salt .

Further Research

While the provided search results offer limited information regarding comprehensive applications and case studies for Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex, additional research directions may include:

- ** अंगिओजेनिक एन्ज़ाइम अवरोधक (Angiogenic Enzyme Inhibitors):** Research the application of heterocyclic compounds as inhibitors of thymidine phosphorylase (TP), which is an angiogenic enzyme, and their potential anti-tumor activity .

- Synthesis and Evaluation of Related Compounds: Investigate the synthesis, biological evaluation, and molecular docking studies of bis-1,2,4-triazoles and their derivatives, and explore the potential enhancement of their biological properties .

- Crystal Structure Analysis: Study the crystal structures and properties of related compounds like 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives for understanding their structural characteristics and potential applications .

Wirkmechanismus

The mechanism by which Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex exerts its effects involves its interaction with molecular targets through its ligands. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in photovoltaic devices. The pathways involved often include interactions with semiconductor surfaces, such as titanium dioxide, where the compound can act as a sensitizer .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Table 2: Key Physical and Chemical Properties

- Optical Properties: Cadmium-dmit complexes exhibit strong third-order nonlinear optical susceptibility (χ⁽³⁽ ≈ 10⁻¹⁴ esu), attributed to delocalized π-electrons, while nickel(III) analogs remain understudied in this context .

- Thermal Stability : Phosphonium-based complexes decompose above 150°C, outperforming ammonium salts (e.g., hexadecyltrimethylammonium analogs decompose at ~100°C) .

Biologische Aktivität

Tetrabutylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex (CAS# 105029-70-7) is a unique compound with significant potential in various biological applications due to its distinct chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Formula : C22H36NiPS10

- Molecular Weight : 710.8 g/mol

- Appearance : Black-green crystalline powder

- Purity : ≥98% .

Mechanisms of Biological Activity

Tetrabutylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex exhibits several mechanisms through which it may exert biological effects:

- Antioxidant Activity : The dithiolene ligands in the complex are known to exhibit antioxidant properties. Compounds containing dithiolene structures can induce tissue defenses against oxidative stress, potentially mitigating damage associated with various diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : Research indicates that similar dithiolene compounds can modulate inflammatory pathways, particularly through the regulation of nuclear factor kappa B (NF-κB) and Nrf2 signaling pathways . This suggests that tetrabutylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) may possess anti-inflammatory properties.

- Metal Ion Interaction : The presence of nickel in the complex allows for interactions with biological systems that utilize nickel-dependent enzymes. This could facilitate biochemical reactions relevant to metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological implications of dithiolene complexes:

Study 1: Antioxidant and Anti-inflammatory Properties

A study highlighted the use of 3H-1,2-dithiole-3-thione (a related compound) in enhancing antioxidant defenses in tissues. It demonstrated significant protective effects against oxidative stress in cellular models . This finding supports the hypothesis that tetrabutylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) could similarly enhance cellular defenses.

Study 2: Synthesis and Characterization

Research involving the synthesis of nickel dithiolene complexes showed that these compounds have variable magnetism and unique geometries that can influence their reactivity and interaction with biological systems . Such structural characteristics may enhance their bioactivity.

Study 3: Potential Therapeutic Applications

The compound's ability to act as a charge-transfer salt has implications for its use in drug delivery systems or as a modifying agent in therapeutic applications. Its stability at high temperatures also suggests potential for use in various biomedical applications where thermal stability is crucial .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the critical considerations for synthesizing Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex?

Answer:

Synthesis typically involves ligand exchange or coordination reactions under inert conditions due to the sensitivity of nickel(III) complexes to oxidation. Key steps include:

- Precursor selection : Use high-purity nickel salts (e.g., NiCl₂) and purified dithiolene ligands.

- Solvent choice : Anhydrous, aprotic solvents (e.g., THF or DMF) to avoid hydrolysis.

- Stoichiometric control : Monitor ligand-to-metal ratios to prevent side products.

- Characterization : Confirm purity via elemental analysis and crystallography (if single crystals are obtained). The compound’s CAS RN 105029-70-7 can aid in cross-referencing synthetic protocols.

Basic: How should researchers validate the electronic structure of this nickel(III) complex?

Answer:

Validation requires a multi-technique approach:

- UV-Vis/NIR spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands in the 600–900 nm range.

- EPR spectroscopy : Confirm the +3 oxidation state of nickel via g-values and hyperfine splitting.

- Cyclic voltammetry : Assess redox behavior (e.g., Ni³⁺/Ni²⁺ transitions) in non-aqueous electrolytes.

- DFT calculations : Compare experimental spectra with simulated electronic transitions to refine structural models .

Advanced: How can contradictory magnetic susceptibility data for this complex be resolved?

Answer:

Contradictions often arise from sample purity, temperature-dependent effects, or ligand-field variations. Mitigation strategies include:

- Sample recrystallization : Ensure homogeneity via repeated crystallization.

- Low-temperature measurements : Perform SQUID magnetometry at 2–300 K to isolate paramagnetic contributions.

- Ligand substituent analysis : Evaluate steric/electronic effects of the tetrabutylphosphonium counterion on Ni(III) geometry .

- Cross-validation : Compare results with analogous complexes (e.g., tetrabutylammonium derivatives) to isolate structural influences .

Advanced: What methodological frameworks are suitable for studying this complex’s reactivity with organic substrates?

Answer:

Link reactivity studies to coordination chemistry theory:

- Mechanistic probes : Use kinetic isotope effects (KIEs) or radical traps to distinguish single-electron transfer (SET) vs. ligand-centered pathways.

- In-situ spectroscopy : Monitor reaction intermediates via FTIR or Raman under controlled atmospheres.

- Computational modeling : Apply density functional theory (DFT) to map transition states and activation barriers.

- Contextualize findings : Align results with prior studies on nickel-dithiolene systems to identify novel reactivity patterns .

Advanced: How can researchers address discrepancies in reported catalytic activity for this complex?

Answer:

Discrepancies may stem from experimental variables or undefined active species. Address via:

- Controlled reproducibility : Standardize substrate concentrations, solvent purity, and catalyst loading.

- Post-reaction analysis : Use XPS or EXAFS to detect structural changes in the catalyst.

- Electrochemical profiling : Correlate catalytic turnover with redox potentials.

- Theoretical alignment : Reconcile data with Marcus theory or Hammett plots to explain electronic effects .

Basic: What are the recommended storage and handling protocols for this complex?

Answer:

- Storage : Keep under argon or nitrogen in amber glass vials at –20°C to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive manipulations.

- Safety : Avoid prolonged skin contact due to potential ligand toxicity (refer to SDS for tetrabutylphosphonium salts) .

Advanced: How can researchers optimize crystallographic data acquisition for this complex?

Answer:

- Crystal growth : Use slow diffusion of hexane into a saturated DCM solution.

- Low-temperature data collection : Perform at 100 K to reduce thermal disorder.

- Synchrotron sources : Enhance resolution for weakly diffracting crystals.

- Charge density analysis : Apply multipole refinement to resolve electron delocalization in the dithiolene ligand .

Basic: What spectroscopic techniques are most effective for characterizing the ligand environment?

Answer:

- Raman spectroscopy : Identify S–S and C–S stretching modes (500–700 cm⁻¹).

- NMR spectroscopy : Use ³¹P NMR to probe tetrabutylphosphonium interactions.

- XANES : Analyze sulfur K-edge spectra to quantify ligand donation strength.

Advanced: How should researchers design experiments to probe this complex’s role in multielectron transfer processes?

Answer:

- Bulk electrolysis : Measure coulombic efficiency in controlled-potential setups.

- Spectroelectrochemistry : Track intermediate species via UV-Vis during redox cycling.

- Kinetic modeling : Derive rate constants for sequential electron transfers using Laviron’s equation .

Advanced: What strategies can reconcile theoretical predictions with experimental conductivity data?

Answer:

- Bandgap tuning : Adjust ligand substituents to modify HOMO-LUMO gaps.

- Ambient-pressure conductivity : Measure under inert conditions to avoid surface oxidation.

- Mixed-valence analogs : Compare with nickel(II/IV) systems to isolate charge transport mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.